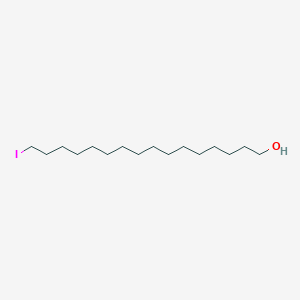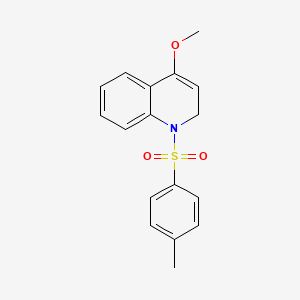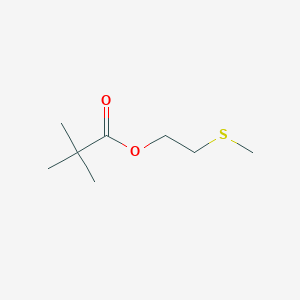![molecular formula C9H13ClN2O2S B14231813 N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide CAS No. 824936-78-9](/img/structure/B14231813.png)
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Sulfanilamide: A simpler sulfonamide without the aminoethyl and chlorophenyl groups, commonly used as an antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern, widely used in combination with trimethoprim.
Uniqueness
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is unique due to the presence of both the aminoethyl and chlorophenyl groups. These functional groups can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
824936-78-9 |
|---|---|
Fórmula molecular |
C9H13ClN2O2S |
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
N-[4-(1-aminoethyl)-2-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(11)7-3-4-9(8(10)5-7)12-15(2,13)14/h3-6,12H,11H2,1-2H3 |
Clave InChI |
XPPIISNCCJKMSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



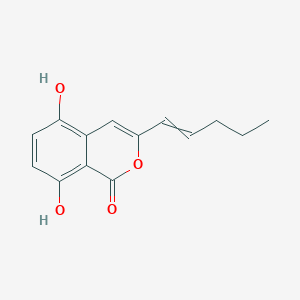
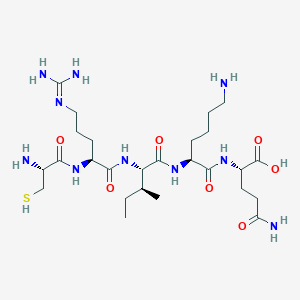
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
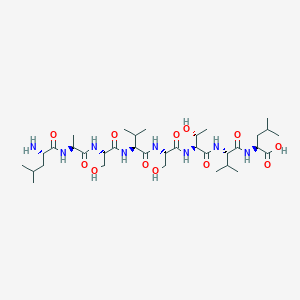
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
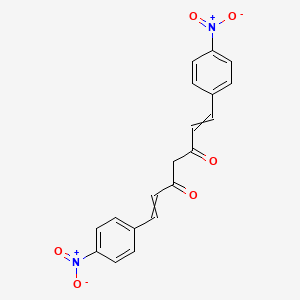
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
